2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide
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Overview
Description
2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide is an organic compound belonging to the class of amides It is characterized by the presence of an acetyl group attached to a methylaniline moiety, which is further connected to a dimethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide typically involves the acetylation of 4-methylaniline followed by the reaction with N,N-dimethylacetamide. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction. The process can be summarized as follows:
Acetylation of 4-methylaniline: 4-methylaniline is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form N-acetyl-4-methylaniline.
Reaction with N,N-dimethylacetamide: The N-acetyl-4-methylaniline is then reacted with N,N-dimethylacetamide under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The acetyl and dimethylacetamide groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-4-methylaniline: A precursor in the synthesis of 2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide.
N,N-dimethylacetamide: A related compound with similar structural features.
N-acetyl-p-toluidine: Another acetylated aniline derivative with comparable properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92032-80-9 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H18N2O2/c1-10-5-7-12(8-6-10)15(11(2)16)9-13(17)14(3)4/h5-8H,9H2,1-4H3 |
InChI Key |
MCXAJBNDABFANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
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